molecular formula C7H6BrCl2N B13939137 3-Bromo-4,5-dichloro-2-methylaniline

3-Bromo-4,5-dichloro-2-methylaniline

Cat. No.: B13939137
M. Wt: 254.94 g/mol
InChI Key: HRFXZPJBWGRFOQ-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloro-2-methylbenzenamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of benzenamine, featuring bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dichloro-2-methylbenzenamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and optimization of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dichloro-2-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Reduction: Using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4,5-dichloro-2-methylbenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloro-2-methylbenzenamine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4,5-dichlorotoluene: Similar in structure but lacks the amine group.

    4-Bromo-2,5-dichloroaniline: Similar but with different positions of substituents.

Uniqueness

3-Bromo-4,5-dichloro-2-methylbenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H6BrCl2N

Molecular Weight

254.94 g/mol

IUPAC Name

3-bromo-4,5-dichloro-2-methylaniline

InChI

InChI=1S/C7H6BrCl2N/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3

InChI Key

HRFXZPJBWGRFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Cl)Cl)Br

Origin of Product

United States

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